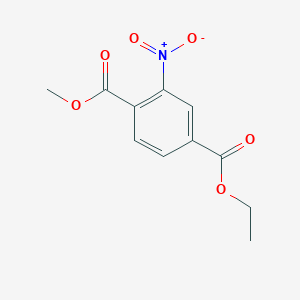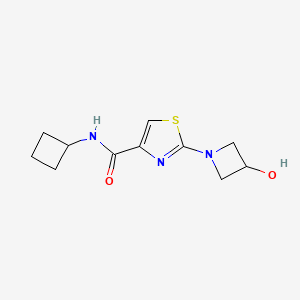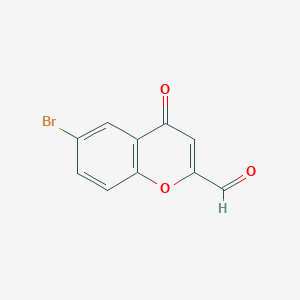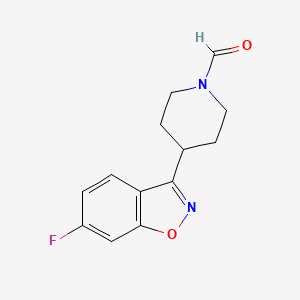
2-Chloro-9-ethyl-6-(trifluoromethyl)-9h-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-9-ethyl-6-(trifluoromethyl)-9h-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of a chlorine atom, an ethyl group, and a trifluoromethyl group attached to the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-ethyl-6-(trifluoromethyl)-9h-purine typically involves multi-step organic reactions. One common method might include:
Starting Material: Begin with a purine derivative.
Chlorination: Introduce the chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.
Ethylation: Add the ethyl group through alkylation reactions using ethyl halides in the presence of a base.
Trifluoromethylation: Introduce the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-ethyl-6-(trifluoromethyl)-9h-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The double bonds in the purine ring can participate in addition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-9-ethyl-6-(trifluoromethyl)-9h-purine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-9-ethylpurine: Lacks the trifluoromethyl group.
6-(Trifluoromethyl)-9-ethylpurine: Lacks the chlorine atom.
9-Ethyl-6-methylpurine: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
2-Chloro-9-ethyl-6-(trifluoromethyl)-9h-purine is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known for its ability to modulate the pharmacokinetic properties of compounds.
Properties
CAS No. |
1644-24-2 |
|---|---|
Molecular Formula |
C8H6ClF3N4 |
Molecular Weight |
250.61 g/mol |
IUPAC Name |
2-chloro-9-ethyl-6-(trifluoromethyl)purine |
InChI |
InChI=1S/C8H6ClF3N4/c1-2-16-3-13-4-5(8(10,11)12)14-7(9)15-6(4)16/h3H,2H2,1H3 |
InChI Key |
XHZUJWFDEBCOKE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine](/img/structure/B11861142.png)

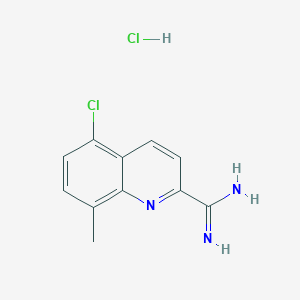
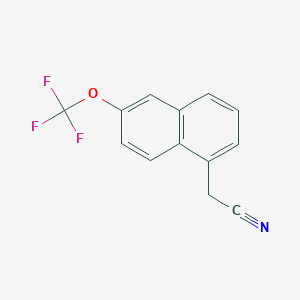
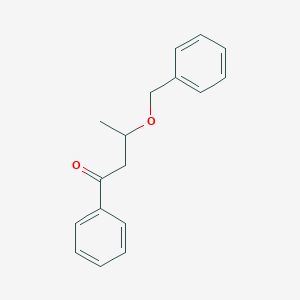


![5-Chloro-3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11861197.png)
![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861205.png)
